molecular formula C16H17ClN2OS B1231000 7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B1231000
M. Wt: 320.8 g/mol
InChI Key: HQOPYEXMXURNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.

Scientific Research Applications

  • Synthesis and Biological Activity : Markosyan et al. (2015) reported the synthesis of 2-sulfanyl-substituted quinazolin-4-ones and their derivatives, demonstrating significant anti-monoamine oxidase and antitumor activities. This highlights the compound's relevance in the development of potential therapeutic agents (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

  • Antimicrobial and Antitubercular Evaluation : Anand et al. (2011) synthesized derivatives of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones and evaluated them for antimicrobial and antitubercular activities. Their findings indicate potential applications in treating bacterial and mycobacterial infections (Anand, Narasimhan, Chandran, & Jayaveera, 2011).

  • Anticancer Activity : Noolvi and Patel (2013) conducted research on 2,3,7-trisubstituted quinazoline derivatives targeting EGFR-tyrosine kinase, highlighting their anticancer properties. This study emphasizes the potential of these compounds in cancer therapeutics (Noolvi & Patel, 2013).

  • Antimicrobial Activity of Quinazolin-4(3H)-ones : Research by Patel, Patel, and Patel (2010) on the synthesis of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone showed promising antibacterial and antifungal activities, suggesting their use in antimicrobial therapies (Patel, Patel, & Patel, 2010).

  • Diuretic Agents : Maarouf, El‐Bendary, and Goda (2004) synthesized quinazolin‐4(3H)‐one derivatives and evaluated them as diuretic agents. This study adds another dimension to the potential therapeutic applications of these compounds (Maarouf, El‐Bendary, & Goda, 2004).

properties

Product Name

7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H17ClN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

7-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H17ClN2OS/c17-12-6-7-13-14(10-12)18-16(21)19(15(13)20)9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,18,21)

InChI Key

HQOPYEXMXURNHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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